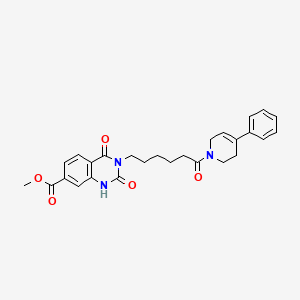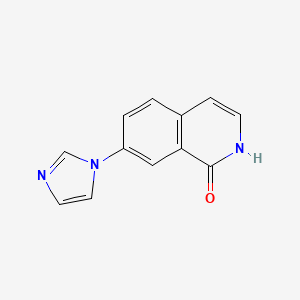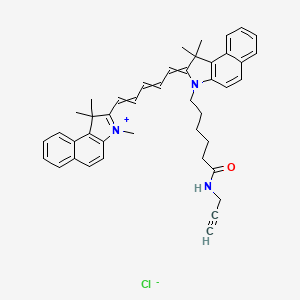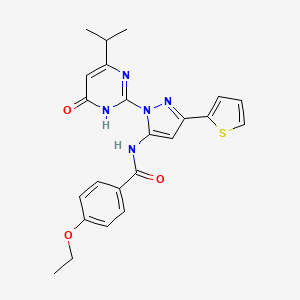
methyl 2,4-dioxo-3-(6-oxo-6-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various reagents to introduce the necessary functional groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems might be employed to enhance production efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions means it could be modified to enhance its pharmacological properties, potentially leading to new treatments for diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties. Its complex structure could contribute to the creation of advanced polymers, coatings, or other materials with unique characteristics.
Mécanisme D'action
The mechanism of action of methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives and tetrahydropyridine-containing molecules. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its specific combination of functional groups and structural complexity. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C27H29N3O5 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C27H29N3O5/c1-35-26(33)21-11-12-22-23(18-21)28-27(34)30(25(22)32)15-7-3-6-10-24(31)29-16-13-20(14-17-29)19-8-4-2-5-9-19/h2,4-5,8-9,11-13,18H,3,6-7,10,14-17H2,1H3,(H,28,34) |
Clé InChI |
VBXICIGNSJEHNC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103906.png)
![N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103911.png)
![2-(1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14103919.png)


![[2-Azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate](/img/structure/B14103948.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14103962.png)
![N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14103969.png)

![5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14103986.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103988.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103996.png)


